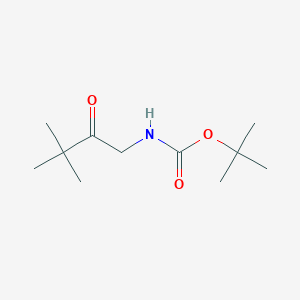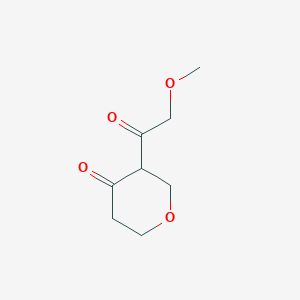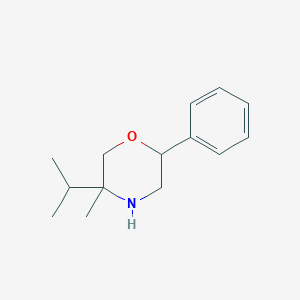
5-Isopropyl-5-methyl-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-5-methyl-2-phenylmorpholine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol It is a morpholine derivative characterized by the presence of isopropyl, methyl, and phenyl groups attached to the morpholine ring
Méthodes De Préparation
The synthesis of 5-Isopropyl-5-methyl-2-phenylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylmorpholine with isopropyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-phenylmorpholine, isopropyl halide, methyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-phenylmorpholine is first dissolved in the solvent, followed by the addition of the base. The isopropyl and methyl halides are then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
5-Isopropyl-5-methyl-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other substituents using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the morpholine ring, resulting in the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and appropriate catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Isopropyl-5-methyl-2-phenylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupting cell membrane integrity.
Comparaison Avec Des Composés Similaires
5-Isopropyl-5-methyl-2-phenylmorpholine can be compared with other similar compounds, such as:
2-Phenylmorpholine: Lacks the isopropyl and methyl groups, resulting in different chemical and biological properties.
5-Methyl-2-phenylmorpholine: Contains only the methyl group, leading to variations in reactivity and applications.
5-Isopropyl-2-phenylmorpholine:
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-5-propan-2-ylmorpholine |
InChI |
InChI=1S/C14H21NO/c1-11(2)14(3)10-16-13(9-15-14)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
Clé InChI |
CYFAALJAHINZKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(COC(CN1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


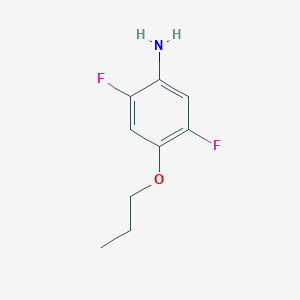
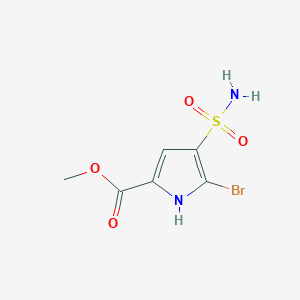

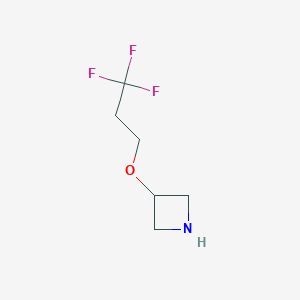
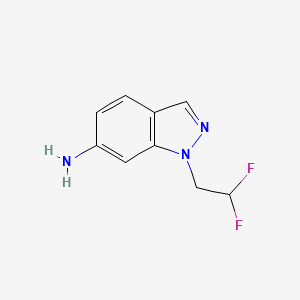
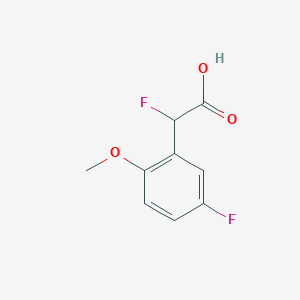
![2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13068957.png)
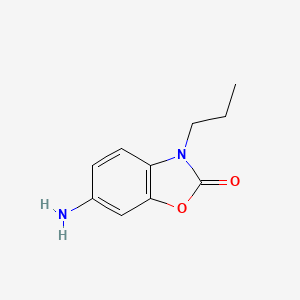

![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)


